2-(3-(Dimethylamino)phenoxy)acetic acid 2-(3-(Dimethylamino)phenoxy)acetic acid
Brand Name: Vulcanchem
CAS No.: 150188-64-0
VCID: VC2267678
InChI: InChI=1S/C10H13NO3/c1-11(2)8-4-3-5-9(6-8)14-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
SMILES: CN(C)C1=CC(=CC=C1)OCC(=O)O
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

2-(3-(Dimethylamino)phenoxy)acetic acid

CAS No.: 150188-64-0

Cat. No.: VC2267678

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(Dimethylamino)phenoxy)acetic acid - 150188-64-0

Specification

CAS No. 150188-64-0
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name 2-[3-(dimethylamino)phenoxy]acetic acid
Standard InChI InChI=1S/C10H13NO3/c1-11(2)8-4-3-5-9(6-8)14-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
Standard InChI Key HGLBGFSZQOWANY-UHFFFAOYSA-N
SMILES CN(C)C1=CC(=CC=C1)OCC(=O)O
Canonical SMILES CN(C)C1=CC(=CC=C1)OCC(=O)O

Introduction

2-(3-(Dimethylamino)phenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound features a dimethylamino group attached to a phenoxy ring, which is further linked to an acetic acid moiety. Such compounds are often studied for their potential applications in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

Chemical Formula:

  • C10H13NO3C_{10}H_{13}NO_3

Potential Applications

  • Pharmaceutical Research:

    • Phenoxyacetic acids are commonly explored as intermediates in drug synthesis.

    • The dimethylamino group may contribute to bioactivity, enhancing solubility or receptor binding.

  • Agrochemical Development:

    • Compounds with phenoxyacetic structures are often precursors for herbicides or plant growth regulators.

  • Synthetic Chemistry:

    • The compound's functional groups make it versatile for further chemical modifications.

Research Gaps and Future Directions

While the compound's structure suggests utility in various fields, specific studies on its biological activity, toxicity, and environmental impact need to be conducted. Future research could focus on:

  • Synthesizing derivatives with enhanced properties.

  • Evaluating its role as a ligand in coordination chemistry.

  • Investigating its pharmacological potential.

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